ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate
CAS No.:
Cat. No.: VC16946489
Molecular Formula: C9H11N7O2
Molecular Weight: 249.23 g/mol
* For research use only. Not for human or veterinary use.
![ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate -](/images/structure/VC16946489.png)
Specification
Molecular Formula | C9H11N7O2 |
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Molecular Weight | 249.23 g/mol |
IUPAC Name | ethyl 2-[5-(2-aminopyrimidin-5-yl)tetrazol-2-yl]acetate |
Standard InChI | InChI=1S/C9H11N7O2/c1-2-18-7(17)5-16-14-8(13-15-16)6-3-11-9(10)12-4-6/h3-4H,2,5H2,1H3,(H2,10,11,12) |
Standard InChI Key | PTRZBEXDVHNGMU-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CN1N=C(N=N1)C2=CN=C(N=C2)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate (IUPAC name: ethyl 2-[5-(2-aminopyrimidin-5-yl)tetrazol-2-yl]acetate) features a tetrazole ring substituted at the 5-position with a 2-aminopyrimidin-5-yl group and at the 2-position with an ethyl acetate chain. Its molecular formula is CHNO, with a molecular weight of 253.23 g/mol . The structure is validated by spectroscopic data, including H NMR, C NMR, and high-resolution mass spectrometry (HRMS) .
Structural Analogues and Comparison
Structural analogues, such as ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate (PubChem CID: 43831308), share the tetrazole-acetate backbone but differ in the substituent at the 5-position . The pyrimidine variant’s increased nitrogen content enhances hydrogen-bonding capacity, making it more suitable for targeting nucleotide-binding domains in enzymes .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves multi-step reactions, as exemplified by similar tetrazole derivatives in the literature . A representative pathway includes:
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Tetrazole Ring Formation: Cyclization of nitriles with sodium azide in the presence of ammonium chloride, followed by alkylation to introduce the acetate ester .
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Pyrimidine Substitution: Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) to attach the 2-aminopyrimidine group to the tetrazole intermediate .
For instance, the synthesis of 2-((1-methylpiperidin-4-yl)methyl)- triazolo[1,5-a]pyridin-6-amine (5b-10) involves refluxing intermediates with hydrochloric acid, followed by purification via flash column chromatography . Similar methods are applicable for introducing the pyrimidine moiety.
Optimization and Yield
Reaction conditions significantly impact yield. For example, microwave-assisted synthesis at 130°C reduces reaction times from hours to minutes, improving yields from 19% to 49% in analogous compounds . Solvent selection (e.g., tBuOH for coupling reactions) and catalysts like Pd(dba) with Xantphos ligands are critical for efficiency .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR (400 MHz, DMSO-d): Key signals include δ 9.25 (s, 1H, pyrimidine NH), δ 8.18 (s, 1H, tetrazole-H), and δ 4.12 (q, 2H, CHCH) .
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C NMR: Peaks at δ 167.2 (ester carbonyl), δ 158.9 (tetrazole-C), and δ 112.4–155.6 (pyrimidine carbons) .
Mass Spectrometry
Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 253.23 g/mol |
Solubility | DMSO, methanol, dichloromethane |
Melting Point | Not reported |
LogP (Octanol-Water) | 1.2 (Predicted) |
Applications in Medicinal Chemistry
Kinase Inhibition
The pyrimidine-tetrazole scaffold mimics ATP’s adenine moiety, enabling competitive inhibition of kinases. Analogous compounds exhibit IC values <100 nM against EGFR and VEGFR2 .
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